Doxylamine

Description

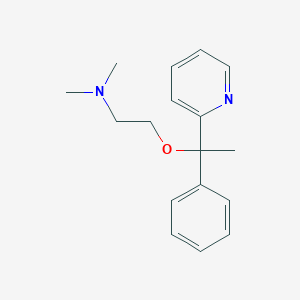

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyl-2-(1-phenyl-1-pyridin-2-ylethoxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O/c1-17(20-14-13-19(2)3,15-9-5-4-6-10-15)16-11-7-8-12-18-16/h4-12H,13-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCFDWZZGGLSKEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C2=CC=CC=N2)OCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O | |

| Record name | DOXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20324 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1022970 | |

| Record name | Doxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Doxylamine is a clear colorless liquid. (NTP, 1992), Solid | |

| Record name | DOXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20324 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Doxylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001936 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

279 to 286 °F at 0.5 mmHg (NTP, 1992), 137-141 °C @ 0.5 MM HG | |

| Record name | DOXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20324 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Doxylamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00366 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DOXYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5184 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

1 G DISSOLVES IN 1 ML WATER; 1 G DISSOLVES IN 2 ML ALCOHOL; SLIGHTLY SOL IN BENZENE & ETHER; 1 G DISSOLVES IN 2 ML CHLOROFORM /SUCCINATE/, Soluble in acids. | |

| Record name | Doxylamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00366 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DOXYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5184 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

Slightly volatile | |

| Record name | DOXYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5184 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

LIQ | |

CAS No. |

469-21-6, 76210-47-4, 562-10-7 | |

| Record name | DOXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20324 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (±)-Doxylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=469-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Doxylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76210-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Doxylamine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000469216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Doxylamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00366 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Doxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Doxylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.742 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DOXYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95QB77JKPL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DOXYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5184 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Doxylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001936 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C, CRYSTALS; MP: 100-104 °C; 1% AQ SOLN HAS PH BETWEEN 4.9 & 5.1 /SUCCINATE/ | |

| Record name | Doxylamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00366 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DOXYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5184 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Doxylamine Succinate: An In-Depth Examination of Mechanisms Beyond H1 Receptor Antagonism

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Doxylamine succinate, a first-generation antihistamine of the ethanolamine class, is widely recognized for its potent antagonism of the histamine H1 receptor, which underlies its primary clinical applications in the management of insomnia and allergic rhinitis. However, a comprehensive understanding of its pharmacological profile reveals a broader mechanism of action that extends beyond simple H1 antagonism. This technical guide provides an in-depth exploration of these additional mechanisms, focusing on this compound's activity at muscarinic acetylcholine receptors, its interaction with the nuclear receptor subfamily 1 group I member 3 (NR1I3), also known as the constitutive androstane receptor (CAR), and its subsequent influence on cytochrome P450 (CYP) enzyme induction. This document synthesizes available quantitative data, details relevant experimental methodologies, and presents signaling pathways and experimental workflows through standardized diagrams to support further research and drug development efforts.

Muscarinic Acetylcholine Receptor Antagonism

Beyond its well-characterized affinity for the histamine H1 receptor, this compound succinate exhibits significant antagonist activity at muscarinic acetylcholine receptors. This anticholinergic action is responsible for a number of its known side effects, including dry mouth, blurred vision, and urinary retention[1][2].

Receptor Binding Affinity

Quantitative analysis of this compound's binding affinity for the five muscarinic receptor subtypes (M1-M5) has been determined through radioligand binding assays. The inhibition constants (Ki) are summarized in the table below, providing a comparative view of its affinity for these receptors relative to the H1 receptor.

| Receptor Target | This compound Kᵢ (nM) |

| Histamine H1 | 1.3 |

| Muscarinic M1 | 130 |

| Muscarinic M2 | 200 |

| Muscarinic M3 | 240 |

| Muscarinic M4 | 1,210 |

| Muscarinic M5 | 4,900 |

Data sourced from Wikipedia, which cites a primary scientific source.

Signaling Pathways

This compound, by acting as an antagonist at muscarinic receptors, competitively inhibits the binding of acetylcholine, thereby blocking its downstream signaling cascades. The specific consequences of this inhibition depend on the G-protein coupling of the muscarinic receptor subtype.

-

M1, M3, and M5 Receptors (Gq/11-coupled): Antagonism of these receptors by this compound inhibits the activation of phospholipase C (PLC), which in turn prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This blockade ultimately prevents the release of intracellular calcium (Ca2+) and the activation of protein kinase C (PKC).

-

M2 and M4 Receptors (Gi/o-coupled): this compound's antagonism of these receptors prevents the inhibition of adenylyl cyclase, leading to a disinhibition of cyclic adenosine monophosphate (cAMP) production. Additionally, it blocks the Gβγ-mediated activation of G-protein-coupled inwardly-rectifying potassium channels (GIRKs) and inhibition of voltage-gated calcium channels.

Experimental Protocol: Radioligand Binding Assay for Muscarinic Receptors

A competitive radioligand binding assay is a standard method to determine the binding affinity of a compound for a specific receptor.

-

Materials:

-

Cell membranes prepared from tissues or cell lines expressing the muscarinic receptor subtype of interest (e.g., CHO-K1 cells transfected with human M1-M5 receptor genes).

-

Radioligand: A high-affinity muscarinic antagonist labeled with a radioisotope (e.g., [³H]-N-methylscopolamine or [³H]-QNB).

-

This compound succinate solutions of varying concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

-

-

Workflow:

-

Procedure:

-

Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound succinate in the assay buffer.

-

Allow the reaction to reach equilibrium.

-

Rapidly filter the mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Interaction with Nuclear Receptor Subfamily 1 Group I Member 3 (NR1I3/CAR)

This compound has been identified as a ligand for the Nuclear receptor subfamily 1 group I member 3 (NR1I3), also known as the constitutive androstane receptor (CAR)[3]. CAR is a key transcriptional regulator of xenobiotic and endobiotic metabolism, primarily in the liver. Its activation leads to the induction of genes encoding drug-metabolizing enzymes and transporters.

Mechanism of CAR Activation

CAR can be activated through both ligand-dependent and ligand-independent pathways. As a ligand, this compound is proposed to bind to CAR, leading to its translocation from the cytoplasm to the nucleus. In the nucleus, CAR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA response elements, such as the phenobarbital-responsive enhancer module (PBREM), in the promoter regions of target genes, thereby initiating their transcription.

Experimental Protocol: Luciferase Reporter Gene Assay for CAR Activation

A luciferase reporter gene assay is a common method to assess the activation of nuclear receptors like CAR.

-

Materials:

-

Hepatoma cell line (e.g., HepG2).

-

Expression vector for human CAR.

-

Luciferase reporter plasmid containing a CAR-responsive promoter (e.g., containing PBREM elements) upstream of the luciferase gene.

-

Transfection reagent.

-

This compound succinate solutions of varying concentrations.

-

Luciferase assay substrate and buffer.

-

Luminometer.

-

-

Workflow:

-

Procedure:

-

Co-transfect the hepatoma cells with the CAR expression vector and the luciferase reporter plasmid.

-

After allowing for receptor expression, treat the cells with various concentrations of this compound succinate. A known CAR agonist (e.g., CITCO) should be used as a positive control.

-

Incubate the cells for a sufficient period (e.g., 24 hours) to allow for CAR activation and luciferase gene expression.

-

Lyse the cells and add the luciferase substrate.

-

Measure the luminescence produced, which is proportional to the level of CAR activation.

-

Data can be used to generate a dose-response curve and determine the EC₅₀ of this compound for CAR activation.

-

Induction of Cytochrome P450 Enzymes

The activation of CAR by this compound is expected to lead to the induction of its target genes, which include several cytochrome P450 (CYP) enzymes, most notably CYP2B6 and CYP3A4. These enzymes are critical for the metabolism of a wide range of drugs and endogenous compounds.

Implication of CYP Induction

The induction of CYP enzymes by this compound can have significant clinical implications, potentially leading to drug-drug interactions. Increased expression of CYP enzymes can accelerate the metabolism of co-administered drugs that are substrates for these enzymes, potentially reducing their therapeutic efficacy.

Experimental Protocol: In Vitro CYP Induction Assay in Human Hepatocytes

Primary human hepatocytes are the gold standard for in vitro assessment of CYP induction potential.

-

Materials:

-

Cryopreserved or fresh primary human hepatocytes.

-

Hepatocyte culture medium.

-

This compound succinate solutions of varying concentrations.

-

Positive control inducers (e.g., rifampicin for CYP3A4, phenobarbital for CYP2B6).

-

Probe substrates for specific CYP enzymes (e.g., midazolam for CYP3A4, bupropion for CYP2B6).

-

LC-MS/MS system for metabolite quantification.

-

-

Workflow:

-

Procedure:

-

Culture primary human hepatocytes according to standard protocols.

-

Treat the hepatocytes with various concentrations of this compound succinate, a vehicle control, and positive controls for 48-72 hours, with daily media changes.

-

After the treatment period, incubate the cells with a cocktail of CYP-specific probe substrates.

-

Collect the supernatant and quantify the formation of specific metabolites using a validated LC-MS/MS method.

-

Calculate the fold-induction of CYP activity by comparing the metabolite formation in this compound-treated cells to that in vehicle-treated cells.

-

Conclusion

The pharmacological profile of this compound succinate is more complex than its primary classification as a histamine H1 antagonist suggests. Its antagonist activity at muscarinic acetylcholine receptors contributes significantly to its side-effect profile. Furthermore, its identification as a ligand for the constitutive androstane receptor (CAR) indicates a potential to modulate the expression of key drug-metabolizing enzymes, including CYP2B6 and CYP3A4. While quantitative data on its interaction with CAR and the resulting CYP induction are currently limited in the public domain, the experimental frameworks outlined in this guide provide a clear path for further investigation. A thorough understanding of these off-target activities is crucial for a complete risk-benefit assessment of this compound and for predicting potential drug-drug interactions, thereby informing safer and more effective clinical use. Further research is warranted to quantify the binding affinity of this compound for CAR and to determine the concentration-dependent effects on CYP enzyme induction in human-relevant systems.

References

- 1. promegaconnections.com [promegaconnections.com]

- 2. Metabolism-Disrupting Chemicals and the Constitutive Androstane Receptor CAR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolism of drugs by cytochrome P450 3A isoforms. Implications for drug interactions in psychopharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Anticholinergic Profile of Doxylamine: A Molecular Perspective

For Immediate Release

PISCATAWAY, NJ – November 26, 2025 – This technical guide provides a comprehensive examination of the molecular underpinnings of the anticholinergic properties of doxylamine, a first-generation antihistamine. Primarily recognized for its H1 receptor antagonism, this compound also exhibits significant activity at muscarinic acetylcholine receptors, which accounts for its characteristic anticholinergic side effects. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this compound's mechanism of action at the molecular level.

Introduction: this compound's Dual Identity

This compound is a widely used over-the-counter medication for the treatment of insomnia and, in combination with pyridoxine, for nausea and vomiting during pregnancy.[1][2] Its therapeutic effects are largely attributed to its potent inverse agonist activity at the histamine H1 receptor.[1][3] However, like many first-generation antihistamines, this compound readily crosses the blood-brain barrier and interacts with other receptors, notably the muscarinic acetylcholine receptors (mAChRs).[1] This interaction is responsible for the drug's well-documented anticholinergic effects, which can range from dry mouth and blurred vision to more severe central nervous system effects like confusion and delirium at high doses. This guide delves into the molecular interactions and functional consequences of this compound's engagement with the muscarinic receptor system.

Molecular Mechanism of Anticholinergic Action

The anticholinergic effects of this compound stem from its activity as a competitive antagonist at the five subtypes of muscarinic acetylcholine receptors (M1-M5). In the nervous system, acetylcholine (ACh) acts as a primary neurotransmitter, binding to and activating mAChRs to propagate signals that regulate a vast array of physiological functions. This compound competes with acetylcholine for the same binding site on these receptors, but its binding does not elicit the conformational change required for receptor activation. By occupying the receptor, this compound effectively blocks ACh-mediated signaling, leading to the functional effects recognized as anticholinergic.

Muscarinic Receptor Subtypes and this compound Affinity

There are five genetically distinct subtypes of muscarinic receptors (M1-M5), which are G-protein coupled receptors (GPCRs) expressed throughout the central and peripheral nervous systems. This compound exhibits a non-selective binding profile, demonstrating affinity for all five subtypes, albeit with varying potencies. This lack of selectivity contributes to the broad range of its anticholinergic side effects.

Quantitative Data: Receptor Binding Affinity

The affinity of this compound for human muscarinic receptor subtypes has been quantified through in vitro radioligand binding assays. The inhibition constant (Ki) is a measure of a drug's binding affinity, with a lower Ki value indicating a stronger binding affinity. The data presented below summarizes the binding profile of this compound across the M1-M5 receptors.

| Receptor Subtype | This compound Ki (nM) | Source Organism |

| M1 | 490 | Human |

| M2 | 2100 | Human |

| M3 | 650 | Human |

| M4 | 380 | Human |

| M5 | 180 | Human |

Table 1: Binding affinities of this compound for human muscarinic acetylcholine receptor subtypes. Data sourced from in vitro radioligand competition assays.

Modulation of Muscarinic Signaling Pathways

The five muscarinic receptor subtypes couple to different intracellular G-protein signaling cascades to exert their effects. This compound's antagonism prevents the initiation of these pathways by acetylcholine.

-

M1, M3, and M5 Receptors: These subtypes primarily couple through the Gq/11 family of G-proteins. Activation by ACh stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, and DAG activates protein kinase C (PKC). By blocking these receptors, this compound inhibits this cascade, preventing the rise in intracellular calcium and activation of PKC.

-

M2 and M4 Receptors: These receptors couple to the Gi/o family of G-proteins. ACh activation leads to the inhibition of adenylyl cyclase, which decreases intracellular levels of cyclic AMP (cAMP) and subsequently reduces the activity of protein kinase A (PKA). This compound's antagonism at M2 and M4 receptors prevents this inhibitory signal, thereby disinhibiting adenylyl cyclase.

Visualizing this compound's Antagonistic Action

Caption: this compound blocks Gq-coupled M1/M3/M5 receptor signaling.

Caption: this compound blocks Gi-coupled M2/M4 receptor signaling.

Key Experimental Protocols

The characterization of this compound's anticholinergic properties relies on established in vitro pharmacological assays. The following sections detail the methodologies for two fundamental experiments: radioligand binding assays to determine affinity and calcium mobilization assays to assess functional antagonism.

Protocol: Competitive Radioligand Binding Assay

This protocol outlines the procedure to determine the binding affinity (Ki) of this compound for a specific muscarinic receptor subtype (e.g., M1) expressed in a cell line.

Objective: To calculate the inhibition constant (Ki) of this compound by measuring its ability to compete with a known radiolabeled antagonist for binding to a specific muscarinic receptor subtype.

Materials:

-

Cell Membranes: Membranes prepared from CHO or HEK293 cells stably expressing the human muscarinic receptor subtype of interest (e.g., M1).

-

Radioligand: A high-affinity muscarinic antagonist radiolabeled with tritium, e.g., [³H]-N-methylscopolamine ([³H]-NMS).

-

Test Compound: this compound succinate.

-

Non-specific Binding Control: A high concentration of a non-labeled antagonist, e.g., 1 µM Atropine.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Scintillation Cocktail: Appropriate for aqueous samples.

-

Instrumentation: 96-well microplates, filtration apparatus (e.g., Brandel cell harvester), glass fiber filters, liquid scintillation counter.

Procedure:

-

Preparation: Thaw the cell membranes on ice. Dilute the membranes in ice-cold assay buffer to a final concentration that yields sufficient specific binding (e.g., 10-20 µg protein per well).

-

Assay Plate Setup: To each well of a 96-well plate, add in the following order:

-

25 µL of assay buffer (for total binding) OR 25 µL of non-specific binding control (1 µM Atropine) OR 25 µL of this compound at various concentrations (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

-

25 µL of radioligand ([³H]-NMS) diluted in assay buffer to a final concentration near its Kd value (e.g., 0.5 nM).

-

50 µL of the diluted cell membrane preparation.

-

-

Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly separate bound from free radioligand by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to sit for at least 4 hours. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a competitive radioligand binding assay.

Protocol: Functional Antagonism via Calcium Mobilization Assay

This protocol measures this compound's ability to functionally block Gq-coupled muscarinic receptors (M1, M3, or M5) by monitoring changes in intracellular calcium concentration.

Objective: To determine the potency (IC50) of this compound as an antagonist of agonist-induced calcium mobilization mediated by a Gq-coupled muscarinic receptor.

Materials:

-

Cell Line: HEK293 cells stably expressing the human muscarinic receptor subtype of interest (e.g., M3).

-

Culture Medium: DMEM/F-12 supplemented with 10% FBS, penicillin/streptomycin.

-

Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive fluorescent dye.

-

Agonist: A muscarinic agonist such as Carbachol or Acetylcholine.

-

Antagonist: this compound succinate.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Instrumentation: Fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR, FlexStation).

Procedure:

-

Cell Plating: Seed the cells into black-walled, clear-bottom 96-well or 384-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay. Culture overnight.

-

Dye Loading:

-

Prepare a loading buffer containing the calcium indicator dye (e.g., 2 µM Fluo-4 AM) and an organic anion transporter inhibitor like probenecid (2.5 mM) in assay buffer.

-

Aspirate the culture medium from the cell plate and add 100 µL of loading buffer to each well.

-

Incubate the plate at 37°C for 60 minutes in the dark to allow for dye uptake and de-esterification.

-

-

Compound Preparation:

-

Prepare a plate containing various concentrations of this compound (antagonist plate).

-

Prepare a separate plate with the agonist (e.g., Carbachol) at a concentration that elicits a sub-maximal response (EC80).

-

-

Assay Execution (using a fluorescence plate reader):

-

Wash the cells with assay buffer to remove excess dye. Leave a final volume of 100 µL in each well.

-

Place the cell plate into the instrument.

-

Program the instrument to first add a volume (e.g., 25 µL) from the antagonist plate (this compound or vehicle) and incubate for a set period (e.g., 15-20 minutes).

-

Establish a stable baseline fluorescence reading for 10-20 seconds.

-

Initiate the second addition, dispensing a volume (e.g., 25 µL) of the agonist (Carbachol) into each well.

-

Immediately begin kinetic fluorescence measurements (e.g., readings every second for 90-120 seconds) to capture the transient increase in intracellular calcium.

-

-

Data Analysis:

-

The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.

-

For the antagonist dose-response curve, normalize the data with the response to the agonist alone set to 100% and the response in the absence of agonist as 0%.

-

Plot the percentage of agonist response against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal inhibition curve to determine the IC50 value, representing the concentration of this compound that inhibits 50% of the agonist-induced response.

-

Conclusion

The anticholinergic properties of this compound are a direct consequence of its molecular interaction with muscarinic acetylcholine receptors. As a non-selective antagonist, it binds to all five receptor subtypes, with a notable affinity for the M5, M4, and M1 subtypes. By competitively inhibiting the binding of acetylcholine, this compound effectively blocks both Gq/11- and Gi/o-mediated signaling cascades, preventing downstream cellular responses. The quantitative data from binding assays and the functional data from cellular assays provide a clear and detailed picture of this antagonism at the molecular level. This in-depth understanding is crucial for the rational design of future medications, aiming to separate desired therapeutic effects from unintended anticholinergic liabilities.

References

An In-depth Toxicological Profile of Doxylamine Succinate

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Doxylamine succinate, a first-generation ethanolamine-based antihistamine, is widely utilized for its hypnotic and antiemetic properties. Its mechanism of action is primarily centered on its antagonism of the histamine H1 receptor, which also contributes to its sedative and anticholinergic side effects. This document provides a comprehensive technical overview of the toxicological profile of this compound succinate, synthesizing data from non-clinical studies. It covers toxicokinetics, acute, sub-chronic, and chronic toxicity, genotoxicity, carcinogenicity, and reproductive and developmental toxicity. Key quantitative data are presented in tabular format for clarity, and detailed experimental protocols for pivotal studies are described. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's biological interactions and the methodologies used for its evaluation.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

This compound is readily absorbed after oral administration. In healthy male volunteers administered a single 25 mg oral dose, the mean peak plasma concentration (Cmax) was approximately 99-118.21 ng/mL, achieved at a Tmax of 2.4 hours.[1][2] The elimination half-life is approximately 10.1 to 12.5 hours.[1][3] this compound is primarily metabolized in the liver via N-dealkylation to its main metabolites, N-desmethyl-doxylamine and N,N-didesmethylthis compound, which are then excreted by the kidneys.

Table 1: Human Pharmacokinetic Parameters of this compound Succinate (Single 25 mg Oral Dose)

| Parameter | Value | Reference |

| Mean Cmax | 99 - 118.21 ng/mL | |

| Mean Tmax | 2.4 - 7.5 hours | |

| Elimination Half-life (t½) | 10.1 - 12.5 hours | |

| Apparent Oral Clearance | 217 mL/min |

Metabolic Pathway of this compound

This compound undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, leading to the formation of active metabolites that are subsequently eliminated renally.

References

- 1. publications.iarc.who.int [publications.iarc.who.int]

- 2. A Phase I Study of the Pharmacokinetics and Pharmacodynamics of Intranasal this compound in Subjects with Chronic Intermittent Sleep Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Succinate/Pyridoxine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

Doxylamine's Effects on the Central Nervous System: A Technical Guide for Research Models

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Doxylamine is a first-generation ethanolamine-based antihistamine widely available in over-the-counter (OTC) preparations for the short-term management of insomnia and allergy symptoms.[1] Unlike second-generation antihistamines, this compound readily crosses the blood-brain barrier, leading to significant effects on the central nervous system (CNS).[2] Its potent sedative and anticholinergic properties make it a valuable tool compound for studying CNS pathways related to sleep, wakefulness, and cholinergic function.[3][4] This guide provides an in-depth technical overview of this compound's mechanism of action, its effects on the CNS in research models, and detailed experimental protocols for its evaluation.

Mechanism of Action in the CNS

This compound's primary CNS effects are mediated through its interaction with two major neurotransmitter systems: histaminergic and cholinergic.

-

Histamine H1 Receptor Antagonism : this compound functions as a potent inverse agonist at histamine H1 receptors.[2] In the CNS, histamine acts as a key wake-promoting neurotransmitter. By blocking H1 receptors, this compound inhibits this arousal pathway, leading to its characteristic sedative and hypnotic effects.

-

Muscarinic Acetylcholine Receptor Antagonism : this compound is also a potent, non-selective antagonist of muscarinic acetylcholine receptors (M1-M5). This anticholinergic activity contributes to its sedative effects but is also responsible for a range of side effects, including cognitive impairment, memory deficits, dry mouth, and, at high doses, delirium.

Pharmacokinetics and CNS Penetration

Understanding the pharmacokinetic profile of this compound is critical for designing and interpreting preclinical studies. Its ability to cross the blood-brain barrier is a defining characteristic of first-generation antihistamines.

| Parameter | Value | Species | Citation |

| Oral Bioavailability | 24.7% | Human | |

| Tmax (Oral) | 1.5 - 2.5 hours | Human | |

| Elimination Half-Life | 10 - 12 hours | Human | |

| Metabolism | Hepatic (CYP2D6, CYP1A2, CYP2C9) | Human | |

| Excretion | 60% Urine, 40% Feces | Human |

Quantitative Data from Preclinical Models

The binding affinity of this compound to its target receptors quantifies its potency. While specific Ki values can vary between studies and assay conditions, the following table provides representative data.

| Receptor Target | Binding Affinity (Ki, nM) | Comments |

| Histamine H1 | Data indicates high affinity | Responsible for primary sedative and antihistaminergic effects. The d-enantiomer shows higher binding affinity than the l-enantiomer. |

| Muscarinic (non-selective) | Data indicates high affinity | Responsible for anticholinergic side effects. |

Experimental Protocols for Assessing CNS Effects

The following protocols outline standard behavioral assays used in rodent models to quantify the sedative and cognitive effects of this compound.

Assessment of Sedative/Hypnotic Activity

These tests are designed to measure the sedative and sleep-promoting effects of this compound.

Protocol 5.1.1: Open Field Test (Locomotor Activity)

-

Objective: To assess sedative effects by measuring changes in spontaneous locomotor activity.

-

Apparatus: A square arena (e.g., 40x40x40 cm for rats) equipped with an automated tracking system (infrared beams or video).

-

Procedure:

-

Acclimatize animals to the testing room for at least 60 minutes prior to the experiment.

-

Administer this compound or vehicle control (e.g., saline) via the desired route (e.g., intraperitoneal, oral gavage).

-

After a pre-determined absorption period (e.g., 30 minutes), place the animal in the center of the open field arena.

-

Record activity for a set duration (e.g., 15-30 minutes).

-

Thoroughly clean the apparatus with 70% ethanol between subjects.

-

-

Parameters Measured: Total distance traveled, time spent mobile versus immobile, entries into the center zone of the arena. A significant decrease in these parameters indicates a sedative effect.

Protocol 5.1.2: Potentiation of Barbiturate-Induced Sleep

-

Objective: To measure hypnotic effects by assessing this compound's ability to enhance sleep induced by a sub-hypnotic dose of a barbiturate.

-

Procedure:

-

Administer this compound or vehicle control to different groups of animals.

-

After 30 minutes, administer a dose of a short-acting barbiturate (e.g., pentobarbital) that induces sleep in a low percentage of control animals.

-

Immediately observe the animals for the loss of the righting reflex (the inability to right themselves when placed on their back).

-

Record the time from barbiturate injection to the loss of the righting reflex (sleep latency) and the time from loss to regain of the reflex (sleep duration).

-

-

Parameters Measured: Sleep latency (onset of sleep) and total sleep duration. A significant decrease in latency and increase in duration compared to the vehicle group indicates a hypnotic effect.

Assessment of Cognitive Function

These protocols are used to evaluate the anticholinergic-induced cognitive and memory impairment caused by this compound, often using a scopolamine-induced amnesia model as a positive control for cholinergic dysfunction.

Protocol 5.2.1: Morris Water Maze (MWM)

-

Objective: To assess spatial learning and reference memory, which are hippocampus-dependent and sensitive to cholinergic disruption.

-

Apparatus: A large circular pool (e.g., 1.5m diameter) filled with opaque water. A small escape platform is hidden just below the water's surface. Visual cues are placed around the room.

-

Procedure:

-

Acquisition Phase (e.g., 4 days):

-

Each day, administer this compound or vehicle 30 minutes before testing.

-

Conduct multiple trials per day (e.g., 4 trials). In each trial, the animal is placed into the pool from a different starting position and must find the hidden platform.

-

If the animal does not find the platform within a set time (e.g., 60-90 seconds), it is guided to it.

-

-

Probe Trial (e.g., Day 5):

-

The escape platform is removed from the pool.

-

The animal is given a final dose of this compound or vehicle and allowed to swim freely for a set duration (e.g., 60 seconds).

-

-

-

Parameters Measured:

-

Acquisition: Escape latency (time to find the platform) across training days. An impaired group will show a flatter learning curve.

-

Probe Trial: Time spent in the target quadrant (where the platform was located) and the number of platform location crossings. A significant reduction indicates memory impairment.

-

Protocol 5.2.2: Passive Avoidance Test

-

Objective: To assess fear-motivated long-term memory.

-

Apparatus: A two-chambered box with a light compartment and a dark compartment, separated by a guillotine door. The floor of the dark compartment can deliver a mild foot shock.

-

Procedure:

-

Training/Acquisition Trial:

-

Place the animal in the light compartment.

-

After a short habituation, the door to the dark compartment opens.

-

When the animal, following its natural tendency, enters the dark compartment, the door closes and a brief, mild foot shock is delivered.

-

-

Retention Trial (e.g., 24 hours later):

-

Administer this compound or vehicle 30-60 minutes before the trial.

-

Place the animal back in the light compartment and open the door.

-

Record the latency to cross into the dark compartment.

-

-

-

Parameters Measured: Step-through latency. A shorter latency in the this compound-treated group compared to controls suggests impaired memory of the aversive event.

Summary and Conclusion

This compound exerts significant effects on the central nervous system, primarily through the antagonism of histamine H1 and muscarinic acetylcholine receptors. These actions result in profound sedation and dose-dependent cognitive impairment. The research models and experimental protocols detailed in this guide provide a framework for quantifying these CNS effects. By using standardized behavioral assays, researchers can effectively characterize the sedative-hypnotic and anticholinergic profile of this compound and similar compounds, aiding in the development of new therapeutics and the understanding of fundamental neuropharmacological pathways.

References

The Pharmacokinetic and Pharmacodynamic Profile of Doxylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of doxylamine, a first-generation histamine H1 receptor antagonist. This compound is widely utilized for the management of insomnia, allergic rhinitis, and nausea and vomiting during pregnancy.[1] A thorough understanding of its absorption, distribution, metabolism, excretion (ADME), and mechanism of action is critical for its safe and effective therapeutic application and for the development of novel drug delivery systems.

Pharmacokinetic Profile

This compound is readily absorbed from the gastrointestinal tract, primarily in the jejunum.[1] It undergoes hepatic metabolism and is excreted through both urine and feces.[2][3] The pharmacokinetic parameters of this compound have been characterized in several studies, with key quantitative data summarized below.

Quantitative Pharmacokinetic Data

The following tables present a summary of the key pharmacokinetic parameters of this compound derived from studies in healthy human volunteers.

Table 1: Single-Dose Oral Administration of this compound

| Dose | Cmax (ng/mL) | Tmax (hours) | AUCt (ng·h/mL) | Elimination Half-life (t½) (hours) | Reference(s) |

| 12.5 mg | 61.94 | - | 817.33 | - | [4] |

| 25 mg | 99 - 137.9 | 1.5 - 2.5 | 1630.85 - 1746.97 | 10 - 12 |

Table 2: Pharmacokinetic Parameters by Route of Administration

| Route | Bioavailability | Tmax (hours) | Elimination Half-life (t½) (hours) | Reference(s) |

| Oral | 24.7% | 1.5 - 2.5 | 10 - 12 | |

| Intranasal | 70.8% | ~2.0 | - |

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of pharmacokinetic and pharmacodynamic studies. The following sections outline typical experimental protocols for characterizing this compound.

Pharmacokinetic Study Protocol: Single-Dose Crossover Design

A common approach to evaluate the pharmacokinetics of this compound involves a single-center, randomized, single-dose, open-label, two-period, two-sequence crossover study.

Study Population: Healthy adult male and female volunteers.

Study Design:

-

Screening: Potential participants undergo a comprehensive medical screening to ensure they meet the inclusion and exclusion criteria.

-

Randomization: Eligible subjects are randomly assigned to one of two treatment sequences.

-

Dosing: In each period, subjects receive a single oral dose of this compound succinate (e.g., 12.5 mg or 25 mg) after an overnight fast.

-

Washout Period: A washout period of at least 7 days separates the two treatment periods to ensure complete elimination of the drug from the body before the next dose.

-

Blood Sampling: Venous blood samples are collected at predetermined time points before and after drug administration (e.g., pre-dose, and at various intervals up to 60 hours post-dose).

-

Plasma Analysis: Plasma concentrations of this compound are determined using a validated analytical method, such as liquid chromatography with tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate key pharmacokinetic parameters including Cmax, Tmax, AUC, and elimination half-life.

Pharmacodynamic Profile

This compound's primary pharmacodynamic effect is the competitive antagonism of the histamine H1 receptor. This action in the central nervous system is responsible for its sedative properties. Additionally, this compound exhibits anticholinergic activity by blocking muscarinic acetylcholine receptors, which contributes to some of its side effects.

Signaling Pathway

This compound exerts its effects by blocking the downstream signaling initiated by histamine binding to the H1 receptor. This G-protein coupled receptor, upon activation by histamine, stimulates the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in various cellular responses, including those associated with allergic reactions and wakefulness. By competitively inhibiting histamine binding, this compound prevents this cascade.

Metabolism and Excretion

This compound is extensively metabolized in the liver, primarily through N-dealkylation and N-oxidation reactions. The major cytochrome P450 (CYP) enzymes involved in its metabolism are CYP2D6, CYP1A2, and CYP2C9. The primary metabolites are N-desmethylthis compound, N,N-didesmethylthis compound, and this compound N-oxide. Approximately 60% of a dose is excreted in the urine and 40% in the feces.

Conclusion

This guide provides a foundational understanding of the pharmacokinetic and pharmacodynamic modeling of this compound for professionals in drug development and research. The presented data and experimental frameworks offer a basis for further investigation and the development of optimized therapeutic strategies. The sedative and anticholinergic properties of this compound, driven by its interaction with histamine H1 and muscarinic receptors, are well-established. Future research may focus on developing formulations with modified release profiles to enhance efficacy and minimize adverse effects.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. mdwiki.org [mdwiki.org]

- 4. Pharmacokinetic dose proportionality between two strengths (12.5 mg and 25 mg) of this compound hydrogen succinate film-coated tablets in fasting state: a single-dose, randomized, two-period crossover study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

Doxylamine: A Technical Whitepaper on its Historical Development and Initial Research Findings

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxylamine, a first-generation antihistamine of the ethanolamine class, has a long and complex history. First synthesized in the late 1940s, it quickly found application as a potent antihistaminic and sedative agent. This technical guide provides an in-depth overview of the historical development of this compound, its initial synthesis, and the early research findings that established its pharmacological profile and clinical utility. The information is presented to meet the needs of researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and visual representations of key concepts.

Historical Development

This compound was first synthesized by Nathan Sperber and his colleagues in 1948 or 1949.[1][2] As a first-generation antihistamine, it was part of a wave of new therapeutic agents developed in the mid-20th century to combat allergic reactions.[3][4] Its potent sedative properties were quickly recognized, leading to its use as a sleep aid.[5]

One of the most notable applications of this compound was its inclusion in the combination drug Bendectin, which was marketed for the treatment of nausea and vomiting during pregnancy (morning sickness) starting in 1956. The original formulation of Bendectin contained this compound succinate, pyridoxine hydrochloride (vitamin B6), and dicyclomine hydrochloride. In 1976, dicyclomine was removed from the formulation due to a lack of evidence for its efficacy in treating morning sickness.

The history of Bendectin is marked by controversy. In the late 1970s and early 1980s, a series of lawsuits alleged that the drug caused birth defects. Despite numerous studies that found no association between Bendectin and an increased risk of birth defects, the manufacturer voluntarily withdrew the product from the U.S. market in 1983 due to the high cost of litigation. In 2013, a reformulated version of the this compound-pyridoxine combination, named Diclegis, was approved by the U.S. Food and Drug Administration (FDA) for the treatment of morning sickness, reaffirming its safety and efficacy.

Initial Synthesis and Chemical Properties

The initial synthesis of this compound was described by Sperber et al. in 1949. The process involves a multi-step chemical reaction.

Synthesis Protocol

The synthesis of this compound succinate involves the following key steps:

-

Grignard Reaction: 2-acetylpyridine is reacted with a Grignard reagent prepared from bromobenzene and magnesium to produce 2-pyridyl phenyl methyl carbinol.

-

Etherification: The resulting carbinol is then reacted with 2-dimethylaminoethyl chloride in the presence of a base (such as sodium amide) to form the this compound free base.

-

Salt Formation: Finally, the this compound base is reacted with succinic acid to form the more stable salt, this compound succinate.

A visual representation of this synthesis workflow is provided below.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the table below.

| Property | Value |

| IUPAC Name | (RS)-N,N-dimethyl-2-[1-phenyl-1-(pyridin-2-yl)ethoxy]ethan-1-amine |

| Molecular Formula | C₁₇H₂₂N₂O |

| Molar Mass | 270.376 g/mol |

| CAS Number | 469-21-6 |

| Appearance | White or creamy white powder |

| Melting Point | 103-108 °C (for this compound succinate) |

Initial Research Findings: Pharmacodynamics

This compound's primary mechanism of action is as a potent antagonist of the histamine H1 receptor. This action is responsible for its antihistaminic effects, which are useful in treating allergic conditions such as allergic rhinitis and urticaria.

As a first-generation antihistamine, this compound readily crosses the blood-brain barrier, leading to significant effects on the central nervous system (CNS). Its binding to H1 receptors in the brain is the primary reason for its pronounced sedative and hypnotic effects.

In addition to its antihistaminic activity, this compound also acts as an antagonist at muscarinic acetylcholine receptors, which contributes to its anticholinergic side effects.

Initial Research Findings: Pharmacokinetics

Early pharmacokinetic data for this compound is limited, with more comprehensive studies conducted in later years. However, the initial understanding established its oral absorption and hepatic metabolism.

| Pharmacokinetic Parameter | Value |

| Bioavailability (Oral) | 24.7% |

| Time to Peak Plasma Concentration (Tmax) | 1.5 - 2.5 hours |

| Elimination Half-life | 10 - 12 hours |

| Metabolism | Hepatic (primarily by CYP2D6, CYP1A2, and CYP2C9) |

| Excretion | 60% in urine, 40% in feces |

Initial Clinical Research Findings

Allergic Conditions

Table 1: Summary of a 1995 Clinical Trial of this compound for the Common Cold

| Parameter | This compound Group (n=345) | Placebo Group (n=343) | P-value |

| Dosage | 7.5 mg, four times a day | Placebo | - |

| Significant reduction in runny nose scores | Yes | No | < 0.01 |

| Significant reduction in sneezing scores | Yes | No | < 0.001 |

| Incidence of Drowsiness | 13.3% | Not reported | - |

Experimental Protocol: 1995 Common Cold Study

-

Study Design: Randomized, double-blind, placebo-controlled, multicenter study.

-

Participants: 688 volunteers with common cold symptoms.

-

Intervention: this compound succinate (7.5 mg) or placebo administered orally four times a day for up to nine doses.

-

Primary Outcome Measures: Subjective scores for runny nose and sneezing.

-

Statistical Analysis: Cochran-Mantel-Haenszel statistics controlling for baseline symptom scores.

Nausea and Vomiting of Pregnancy (Bendectin)

The initial clinical study of Bendectin prior to its marketing in 1956 was limited. It involved 277 patients, including pregnant women with morning sickness, as well as children and women with motion sickness. However, detailed quantitative data and the full methodology of this very early trial are not well-documented in available literature.

More robust data comes from later studies, such as the "8-Way Bendectin Study" conducted in 1976. Although this study was not published at the time, a later re-analysis provided some insights into the efficacy of the this compound-pyridoxine combination.

Table 2: Key Findings from the 1976 "8-Way Bendectin Study" (Re-analysis)

| Parameter | This compound-Pyridoxine Group | Placebo Group |

| Number of Participants (Analyzed) | Part of 1,599 total | Part of 1,599 total |

| Clinician Rating of "Moderate or Excellent" Improvement | 21% absolute difference vs. placebo | - |

| 95% Confidence Interval | 11-30% | - |

Experimental Protocol: 1976 "8-Way Bendectin Study"

-

Study Design: Double-blind, multicentered, randomized, placebo-controlled study with seven active treatment arms and one placebo arm.

-

Participants: 2,359 women in the first trimester of pregnancy with morning sickness.

-

Intervention: Various combinations of this compound, pyridoxine, and dicyclomine, as well as single agents, compared to placebo for one week.

-

Primary Outcome Measures: Daily diaries of nausea and vomiting episodes, evaluated and rated by clinicians.

Conclusion

This compound has a rich history that spans over seven decades. From its initial synthesis as a potent first-generation antihistamine to its controversial yet ultimately validated use in treating morning sickness, its journey reflects the evolution of pharmaceutical development and regulation. Early research, though not always as rigorously documented as modern studies, established its fundamental properties as a histamine H1 receptor antagonist with significant sedative and anticholinergic effects. While detailed quantitative data from the very first clinical trials for allergies remain elusive, the historical record and subsequent research confirm its efficacy and have solidified its place as a widely used over-the-counter medication for insomnia and as a prescription treatment for nausea and vomiting in pregnancy. This technical guide provides a foundational understanding for professionals engaged in the ongoing research and development of antihistamines and other centrally acting agents.

References

- 1. birthdefects.org [birthdefects.org]

- 2. A clinical study to evaluate the efficacy of the antihistamine this compound succinate in the relief of runny nose and sneezing associated with upper respiratory tract infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antihistamine - Wikipedia [en.wikipedia.org]

- 4. encyclopedia.com [encyclopedia.com]

- 5. The hypnotic efficacy of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chemical Synthesis and Structural Elucidation of Doxylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doxylamine, a first-generation antihistamine of the ethanolamine class, is widely recognized for its sedative and anticholinergic properties. This technical guide provides a comprehensive overview of the chemical synthesis and structural analysis of this compound. The document details the prevalent synthetic methodologies, including the Grignard reaction of 2-acetylpyridine and subsequent etherification. Furthermore, it delves into the structural characterization of the molecule through various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and X-ray Crystallography. Detailed experimental protocols, tabulated quantitative data, and workflow visualizations are presented to serve as a practical resource for professionals in the field of medicinal chemistry and drug development.

Chemical Synthesis of this compound

The most common and industrially significant method for the synthesis of this compound involves a two-step process commencing with the Grignard reaction of 2-acetylpyridine, followed by an etherification reaction. The final product is often converted to its more stable succinate salt.

Synthesis Pathway Overview

The synthesis initiates with the formation of a Grignard reagent from bromobenzene and magnesium. This reagent then reacts with 2-acetylpyridine to form the intermediate alcohol, 1-phenyl-1-(pyridin-2-yl)ethanol. Subsequent reaction of this intermediate with 2-(dimethylamino)ethyl chloride in the presence of a strong base yields this compound.

Caption: Synthetic pathway of this compound Succinate.

Experimental Protocols

This procedure describes the synthesis of the key intermediate via a Grignard reaction.[1][2][3]

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Magnesium Turnings | 24.31 | 13.2 g | 0.543 |

| Bromobenzene | 157.01 | 84.3 g | 0.537 |

| 2-Acetylpyridine | 121.14 | 50.0 g | 0.413 |

| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - |

| Toluene | - | 150 mL | - |

| 1,2-Dibromoethane | - | 0.1 mL | - |

| Saturated Ammonium Chloride Solution | - | As needed | - |

Procedure:

-

To a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, add magnesium turnings (13.2 g) and anhydrous THF (50 mL).

-

Add a catalytic amount of 1,2-dibromoethane (0.1 mL) and gently heat the mixture to initiate the reaction.

-

A solution of bromobenzene (84.3 g) in anhydrous THF (50 mL) is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is refluxed for an additional 1.5 hours.

-

Toluene (75 mL) is added, and the temperature is raised to 90-95°C.

-

A solution of 2-acetylpyridine (50.0 g) in toluene (75 mL) is then added dropwise, and the mixture is stirred for 10 hours.

-

The reaction is quenched by the slow addition of a saturated ammonium chloride solution.

-

The organic layer is separated, and the aqueous layer is extracted with toluene. The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield 1-phenyl-1-(pyridin-2-yl)ethanol.

This protocol details the conversion of the alcohol intermediate to this compound.[1][2]

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-Phenyl-1-(pyridin-2-yl)ethanol | 200.25 | 50.0 g | 0.250 |

| Sodium Amide (NaNH₂) | 39.01 | 25.0 g | 0.641 |

| 2-(Dimethylamino)ethyl chloride | 107.58 | 162 g | 1.506 |

| Xylene | - | 350 mL | - |

| Ice Water | - | As needed | - |

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a suspension of sodium amide (25.0 g) in xylene (100 mL) is prepared.

-

A solution of 1-phenyl-1-(pyridin-2-yl)ethanol (50.0 g) in xylene (250 mL) is added dropwise, and the mixture is refluxed for 4-6 hours.

-

A solution of 2-(dimethylamino)ethyl chloride (162 g) in xylene is then slowly added, and the reaction is refluxed for an additional 18 hours.

-

The reaction is cooled and quenched by the addition of ice water.

-

The organic layer is separated, washed with water, and the crude this compound is obtained after removal of the solvent.

-

Purification can be achieved by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.

This final step describes the conversion of the this compound free base to its succinate salt for improved stability and handling.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| This compound | 270.37 | 35.0 g | 0.129 |

| Succinic Acid | 118.09 | 15.3 g | 0.129 |

| Acetone | - | 105 mL | - |

Procedure:

-

This compound (35.0 g) and succinic acid (15.3 g) are dissolved in acetone (105 mL) with heating.

-

The solution is stirred at reflux for 1 hour.

-

The mixture is then cooled to room temperature and stirred for another hour to allow for precipitation.

-

The resulting solid is collected by filtration and dried to yield this compound succinate.

Structural Analysis of this compound

The structural confirmation of synthesized this compound is achieved through a combination of spectroscopic and crystallographic techniques.

Physicochemical Properties

| Property | This compound | This compound Succinate |

| Molecular Formula | C₁₇H₂₂N₂O | C₂₁H₂₈N₂O₅ |

| Molar Mass ( g/mol ) | 270.37 | 388.46 |

| Appearance | Clear, colorless liquid | White or creamy-white powder |

| Boiling Point | 137-141 °C at 0.5 mmHg | - |

| Melting Point | < 25 °C | 103-108 °C |

| Solubility | - | 1 g/mL in water |

Spectroscopic Analysis

¹H NMR and ¹³C NMR spectroscopy are fundamental for elucidating the molecular structure of this compound.

¹H NMR (400 MHz, CDCl₃) δ (ppm):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 8.52-8.54 | m | 1H | Pyridinyl-H |

| 7.61-7.63 | m | 2H | Ar-H |

| 7.41-7.43 | m | 2H | Ar-H |

| 7.27-7.31 | m | 2H | Ar-H |

| 7.20-7.22 | m | 1H | Ar-H |

| 7.09-7.12 | m | 1H | Ar-H |

| 3.40-3.45 | m | 2H | -OCH₂- |

| 2.59-2.62 | m | 2H | -CH₂N- |

| 2.28 | m | 6H | -N(CH₃)₂ |

| 2.0 | s | 3H | -C-CH₃ |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. The electron ionization (EI) mass spectrum typically shows a molecular ion peak [M]⁺ at m/z 270.

Key MS Fragmentation Peaks:

| m/z | Proposed Fragment |

| 270 | [M]⁺ |

| 182 | [M - C₅H₁₂N]⁺ |

| 167 | [C₁₁H₉N]⁺ |

| 72 | [C₄H₁₀N]⁺ |

FTIR spectroscopy is used to identify the functional groups present in the this compound molecule.

Characteristic FTIR Absorption Bands (cm⁻¹):

| Wavenumber (cm⁻¹) | Functional Group |

| 3050-3000 | C-H stretch (aromatic) |

| 2950-2850 | C-H stretch (aliphatic) |

| 1590, 1470, 1430 | C=C and C=N stretch (aromatic rings) |

| 1100-1000 | C-O stretch (ether) |

X-ray Crystallography

X-ray crystallography of this compound succinate provides definitive information about its three-dimensional structure in the solid state.

Crystallographic Data for this compound Succinate (Form I):

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.777(2) |

| b (Å) | 9.5785(8) |

| c (Å) | 13.099(1) |

| β (°) | 98.65(1) |

| V (ų) | 1830.4(4) |

| Z | 4 |

Mechanism of Action: H1-Receptor Antagonism

This compound functions as a competitive antagonist at histamine H1 receptors. By blocking the binding of histamine, it prevents the downstream signaling cascade that leads to allergic and inflammatory responses.

Caption: this compound's mechanism of action at the H1 receptor.

Conclusion

This technical guide has provided a detailed examination of the chemical synthesis and structural analysis of this compound. The outlined synthetic protocols, coupled with the comprehensive analytical data, offer a valuable resource for chemists and pharmaceutical scientists. The visualization of the synthetic workflow and the mechanism of action further aids in the understanding of this important antihistamine. The information presented herein is intended to support further research and development in the field of medicinal chemistry.

References

Off-Target Effects and Secondary Pharmacology of Doxylamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doxylamine, a first-generation antihistamine of the ethanolamine class, is widely utilized for its hypnotic and antiemetic properties.[1][2][3][4] Its primary therapeutic action is mediated through inverse agonism of the histamine H1 receptor.[2] However, its clinical profile is significantly influenced by a range of off-target effects and secondary pharmacological activities. This technical guide provides a comprehensive overview of these effects, with a focus on its potent anticholinergic properties and its interactions with the cytochrome P450 (CYP) enzyme system. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, providing detailed data, experimental methodologies, and visual representations of key pathways to facilitate a deeper understanding of this compound's complex pharmacology.

Introduction